Quinolin-6-yl versus Phenyl N1-Substitution: Impact on p38α Kinase Affinity and Allosteric Pocket Occupancy
The introduction of a quinolin-6-yl group at the pyrazole N1 position in 1-(3-(tert-Butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)-3-(2,3-dichlorophenyl)urea replaces the phenyl ring found in the prototypical 1-phenyl-5-pyrazolyl urea series (exemplified by compound 7, IC50 = 13 nM for p38α) with an extended aromatic system capable of occupying the kinase allosteric pocket [1]. While direct IC50 data for the target compound against p38α have not been disclosed publicly, structurally analogous quinoline-bearing pyrazolyl ureas have demonstrated IC50 values spanning 15.7–345 nM in p38α enzymatic assays [2]. The target compound occupies an intermediate position between the phenyl analog (13 nM) and rebastinib (DCC-2036, IC50 = 1000 nM for p38α via MKK6 substrate assay), reflecting a distinct selectivity shift toward alternative kinase targets [3].
| Evidence Dimension | p38α kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; predicted to fall within the 15.7–345 nM range based on structural analogs [2] |
| Comparator Or Baseline | 1-Phenyl analog (compound 7): IC50 = 13 nM [1]; Rebastinib: IC50 = 1000 nM [3]; CP0260268: IC50 = 345 nM [2] |
| Quantified Difference | ~30–250-fold shift relative to phenyl analog; distinct selectivity profile versus ABL1-optimized rebastinib |
| Conditions | Recombinant human p38α enzymatic assay; fluoroprobe binding displacement or MKK6 substrate phosphorylation |
Why This Matters
The quinolin-6-yl substituent provides differentiated allosteric pocket engagement compared to phenyl-substituted analogs, enabling procurement for SAR studies aimed at tuning kinase selectivity.
- [1] Riedl, B. et al. (2000). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(18), 2139-2142. Compound 7: p38α IC50 = 13 nM. View Source
- [2] MolBiC All Bioactivity Database. PT01071-CL000006. Compounds CP0367938 (IC50 = 15.7 nM), CP0574991 (IC50 = 64.7 nM), CP0260268 (IC50 = 345 nM). View Source
- [3] BindingDB: BDBM185674. Rebastinib (DCC-2036) p38-alpha KA IC50 = 1000 nM (MKK6 substrate assay). View Source
